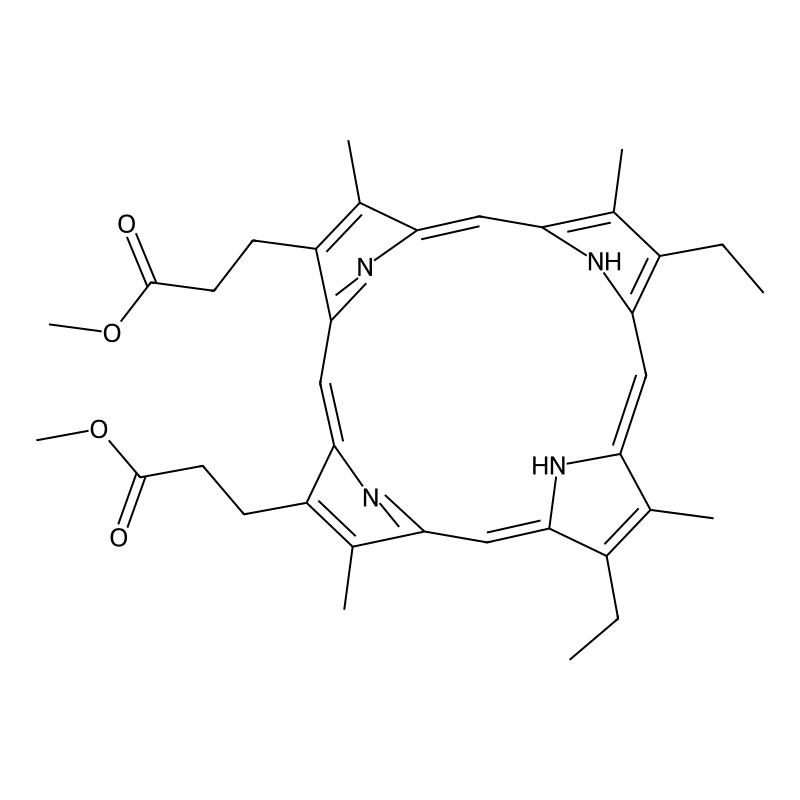

Mesoporphyrin ix dimethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photosensitizer

MPE exhibits photosensitizing properties, meaning it can absorb light and transfer the absorbed energy to nearby molecules. This property has been explored in the context of photodynamic therapy (PDT), a treatment modality that utilizes light to activate photosensitizers and cause cell death in targeted tissues []. Studies have shown that MPE can be effective in PDT against various cancer cell lines [, ].

Biomedical imaging

MPE's fluorescence properties make it a potential candidate for biomedical imaging applications. When excited by light, MPE emits fluorescence at specific wavelengths, allowing researchers to visualize its distribution in tissues. This ability has been explored for tumor imaging, where MPE can potentially accumulate in tumors due to their enhanced permeability and retention (EPR) effect [].

Drug delivery

MPE's ability to bind to certain biomolecules has been investigated for its potential in drug delivery applications. By attaching therapeutic agents to MPE, researchers aim to deliver these agents to specific targets within the body [].

Mesoporphyrin IX dimethyl ester is a synthetic compound belonging to the porphyrin family, characterized by its complex cyclic structure which includes four pyrrole rings interconnected by methine bridges. The chemical formula for Mesoporphyrin IX dimethyl ester is C36H42N4O, and it has a molecular weight of approximately 594.74 g/mol. This compound is notable for its ability to coordinate with metal ions, making it a valuable reagent in various

- Metalation Reactions: This compound can readily form complexes with metal ions, such as iron, cobalt, and nickel, which is crucial for studies in metalloporphyrins and their catalytic properties .

- Hydrogenation Reactions: It can undergo hydrogenation, altering its electronic properties and making it useful in the synthesis of other derivatives .

- Photo

Mesoporphyrin IX dimethyl ester exhibits significant biological activity, particularly in the fields of photodynamic therapy and as a potential diagnostic agent. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting cancer cells selectively. Additionally, it has been studied for its role in inhibiting certain enzymes and pathways related to disease processes .

The synthesis of Mesoporphyrin IX dimethyl ester typically involves several steps:

- Condensation Reaction: The initial step usually involves the condensation of pyrrole with an appropriate aldehyde or ketone to form a porphyrin precursor.

- Methylation: The resulting porphyrin is then methylated using methyl iodide or dimethyl sulfate to yield the dimethyl ester form.

- Purification: The final product is purified through chromatography techniques to ensure high purity levels suitable for research applications .

Studies on Mesoporphyrin IX dimethyl ester have focused on its interactions with various biological molecules and metal ions. Research indicates that this compound can effectively bind to proteins and nucleic acids, influencing their functions. Additionally, interaction studies have shown that metalated forms of Mesoporphyrin IX dimethyl ester exhibit altered reactivity and stability compared to the unmetalated version, highlighting its versatility in biochemical applications .

Several compounds share structural similarities with Mesoporphyrin IX dimethyl ester. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Protoporphyrin IX dimethyl ester | C36H38N4O4 | Contains an additional carboxylic acid group |

| Heme (Iron protoporphyrin) | C34H32FeN4O4 | Contains an iron atom at the center |

| Chlorophyll a | C55H72MgN4O5 | Contains a magnesium ion instead of iron |

While these compounds share the porphyrin structure, Mesoporphyrin IX dimethyl ester is unique due to its specific substitution pattern and its utility in both synthetic chemistry and biological applications. Its ability to act as a versatile ligand sets it apart from other similar compounds, making it particularly valuable in research settings .